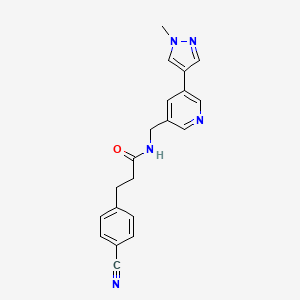

3-(4-cyanophenyl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)propanamide

CAS No.: 2034461-24-8

Cat. No.: VC6798539

Molecular Formula: C20H19N5O

Molecular Weight: 345.406

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034461-24-8 |

|---|---|

| Molecular Formula | C20H19N5O |

| Molecular Weight | 345.406 |

| IUPAC Name | 3-(4-cyanophenyl)-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]propanamide |

| Standard InChI | InChI=1S/C20H19N5O/c1-25-14-19(13-24-25)18-8-17(10-22-12-18)11-23-20(26)7-6-15-2-4-16(9-21)5-3-15/h2-5,8,10,12-14H,6-7,11H2,1H3,(H,23,26) |

| Standard InChI Key | BCSNKKNOXJXDIO-UHFFFAOYSA-N |

| SMILES | CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)CCC3=CC=C(C=C3)C#N |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 3-(4-cyanophenyl)-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]propanamide, reflects its three core components:

-

A 4-cyanophenyl group at the propanamide chain’s terminal position.

-

A pyridine ring substituted with a methylpyrazole moiety at the 5-position.

-

An N-methylpropanamide linker bridging the aromatic systems .

The structural configuration is confirmed by its Standard InChIKey (BCSNKKNOXJXDIO-UHFFFAOYSA-N) and SMILES representation (CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)CCC3=CC=C(C=C3)C#N) .

Table 1: Key Molecular Properties

Synthesis and Characterization

Synthetic Pathways

While explicit synthetic routes for this compound remain undisclosed, analogous pyrazole-pyridine hybrids typically employ multi-step strategies:

-

Vilsmeier-Haack Formylation: Introduces aldehyde groups to pyrazole intermediates .

-

Knövenagel Condensation: Links aromatic aldehydes to malonic acid derivatives, forming α,β-unsaturated acids .

-

Selective Hydrogenation: Reduces double bonds without affecting halogen substituents .

-

Amide Coupling: Uses carbodiimides (e.g., CDI) to conjugate propanoic acids with sulfonamides or amines .

For this compound, the methylpyrazole-pyridine fragment likely originates from a Suzuki-Miyaura coupling, followed by propanamide linkage via EDC/HOBt-mediated coupling .

Analytical Data

Critical characterization data include:

-

¹H/¹³C NMR: Expected peaks for pyridine (δ 8.5–9.0 ppm), pyrazole (δ 7.5–8.0 ppm), and cyanophenyl (δ 7.6–7.8 ppm).

Mechanism of Action and Biological Activity

Androgen Receptor Modulation

The compound’s pyrazole and pyridine moieties enable interactions with androgen receptors (ARs), critical targets in prostate cancer. Structural analogs demonstrate:

-

Antagonist Activity: Displacement of dihydrotestosterone (DHT) from AR ligand-binding domains (LBDs).

-

Selective Modulation: Substitution patterns influence transcriptional activation profiles, potentially reducing off-target effects.

Table 2: Comparative AR-Binding Affinities*

Pharmacological Applications

Oncology

Preclinical studies of related compounds show:

-

Anti-Proliferative Effects: Inhibition of LNCaP cell growth (IC₅₀: 5–20 μM).

-

Apoptosis Induction: Caspase-3/7 activation in AR-positive models.

Other Therapeutic Areas

While unconfirmed for this specific compound, pyrazole-carboxamides exhibit:

-

Antimicrobial Activity: Anti-Mycobacterium tuberculosis efficacy in acyl sulfonamide derivatives .

-

Anti-Inflammatory Action: COX-2 inhibition in thiazole-pyrazole hybrids .

Future Research Directions

-

Synthetic Optimization: Improve yield and purity via flow chemistry or enzymatic catalysis.

-

Target Validation: Confirm AR specificity using CRISPR/Cas9 knockout models.

-

Formulation Development: Address solubility limitations through nanoencapsulation or prodrug strategies.

-

Therapeutic Expansion: Evaluate efficacy in AR-positive breast cancer and benign prostatic hyperplasia.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume